1,3-Diethyl-2-fluorobenzene
CAS No.: 84604-67-1
Cat. No.: VC16065022
Molecular Formula: C10H13F
Molecular Weight: 152.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84604-67-1 |
|---|---|
| Molecular Formula | C10H13F |
| Molecular Weight | 152.21 g/mol |
| IUPAC Name | 1,3-diethyl-2-fluorobenzene |
| Standard InChI | InChI=1S/C10H13F/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | BJINCTYPVIJQPO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1,3-Diethyl-2-fluorobenzene (systematic IUPAC name: 1-ethyl-3-ethyl-2-fluorobenzene) belongs to the class of alkylfluorobenzenes, featuring a benzene core with fluorine and ethyl substituents. Its molecular formula is C₁₀H₁₃F, with a molecular weight of 152.21 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00). The compound’s structure is defined by the spatial arrangement of substituents, which influences its electronic and steric properties.
Synthesis and Manufacturing Pathways
Friedel-Crafts Alkylation of Fluorobenzene
A plausible route involves the sequential alkylation of fluorobenzene. For example, Reddy et al. demonstrated the ethylation of nitrobenzene derivatives using Lewis acid catalysts like AlCl₃ . Adapting this method:
-
Monoethylation: Fluorobenzene reacts with ethyl chloride in the presence of AlCl₃ to yield 1-ethyl-2-fluorobenzene.
-
Diethylation: A second ethyl group is introduced at the 3-position via directed ortho-metallation or using a directing group, followed by quenching with an ethylating agent.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura couplings could assemble the aromatic ring from halogenated precursors. For instance, 1,3-dibromo-2-fluorobenzene might undergo successive reactions with ethylboronic acids to install ethyl groups .
Challenges in Synthesis
Steric hindrance from adjacent ethyl groups may limit reaction yields. The tert-butyl analog (1,3-ditertbutyl-2-fluorobenzene) proved synthetically inaccessible in prior studies due to excessive steric bulk , suggesting that ethyl substituents represent a balance between stability and reactivity.
Physicochemical Properties
Experimental and Predicted Parameters
Table 1 summarizes key properties inferred from structural analogs:
These values align with trends observed in alkylated aromatics, where increased alkyl substitution elevates hydrophobicity (LogP) and reduces density.
Thermal Stability and Reactivity
The compound’s stability under thermal stress is expected to mirror that of 1,3-diethyl-2-nitrobenzene, which decomposes above 300°C . Fluorine’s electron-withdrawing effect may enhance resistance to electrophilic substitution compared to non-fluorinated analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediate
Alkylfluorobenzenes are pivotal in drug design, serving as bioisosteres or metabolic stability enhancers. For example, the PMC study highlighted fluorobenzene derivatives’ role in modulating anesthetic activity , suggesting potential CNS applications for 1,3-diethyl-2-fluorobenzene.
Material Science
The compound’s high LogP and low polarity make it a candidate for hydrophobic coatings or polymer plasticizers. Its fluorine content could also contribute to flame retardancy, as seen in halogenated additives .
Catalysis and Organic Synthesis
As a ligand in transition-metal catalysis, the ethyl groups may provide steric bulk to stabilize metal centers, while fluorine modulates electronic properties. Similar structures have been employed in Rh- and Pd-catalyzed couplings .
Toxicology and Environmental Impact
Acute Toxicity
Zebrafish toxicity studies on alkylfluorobenzenes revealed low acute lethality, with LD₅₀ values exceeding 100 μM for most analogs . Extrapolating, 1,3-diethyl-2-fluorobenzene is likely to exhibit moderate toxicity, necessitating handling precautions to avoid inhalation or dermal exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume